6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine
CAS No.: 668990-80-5
Cat. No.: VC2095313
Molecular Formula: C9H8BrN3
Molecular Weight: 238.08 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine - 668990-80-5](/images/structure/VC2095313.png)
Specification
CAS No. | 668990-80-5 |
---|---|
Molecular Formula | C9H8BrN3 |
Molecular Weight | 238.08 g/mol |
IUPAC Name | 6-bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine |
Standard InChI | InChI=1S/C9H8BrN3/c10-7-3-4-8-11-12-9(6-1-2-6)13(8)5-7/h3-6H,1-2H2 |
Standard InChI Key | ZWOJTEGIQBVJBI-UHFFFAOYSA-N |
SMILES | C1CC1C2=NN=C3N2C=C(C=C3)Br |
Canonical SMILES | C1CC1C2=NN=C3N2C=C(C=C3)Br |
Introduction
Chemical Identity and Basic Properties
6-Bromo-3-cyclopropyl- triazolo[4,3-A]pyridine is a heterocyclic compound characterized by its triazolopyridine scaffold with specific substitutions. It has been documented in chemical databases with distinct identifiers and fundamental properties that establish its chemical identity. The compound combines the triazole and pyridine ring systems in a fused arrangement, with additional functional groups that contribute to its chemical behavior and potential applications.
Identification Parameters
The compound is identified through various standardized parameters that enable precise recognition in chemical databases and literature. These identifiers establish the unique chemical identity of the compound and facilitate scientific communication and database searches.
The compound's chemical identity has been established in both regulatory and research contexts, with entries in major chemical databases that serve as reference sources for researchers and industry professionals .
Synonyms and Alternative Nomenclature
Several alternative names and notations exist for this compound, reflecting different naming conventions used across chemical literature and databases. These synonyms facilitate cross-referencing and literature searches across various platforms and publications.
The documented synonyms include:
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6-BROMO-3-CYCLOPROPYL- TRIAZOLO[4,3-A]PYRIDINE (uppercase notation)
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1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-cyclopropyl- (systematic naming with substituent notation)
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6-Bromo-3-cyclopropyl- triazolo(4,3-a)pyridine (alternative bracket notation)
These alternative designations ensure proper identification across different chemical information systems and literature sources, allowing researchers to access relevant information regardless of the specific nomenclature used.
Structural Characteristics
The structural features of 6-Bromo-3-cyclopropyl- triazolo[4,3-A]pyridine determine its chemical behavior, reactivity, and potential biological interactions. The compound belongs to the broader class of triazolopyridines, which feature a fused ring system combining triazole and pyridine moieties.
Molecular Structure
The compound features a triazolopyridine scaffold with specific substitutions that contribute to its unique chemical identity. This core structure is characterized by a 5-membered triazole ring fused with a 6-membered pyridine ring, creating the triazolo[4,3-a]pyridine bicyclic system. The specific substituents include a bromine atom at position 6 and a cyclopropyl group at position 3 .
The bromine substituent at position 6 of the pyridine ring contributes to the compound's electronic properties and potentially influences its biological activity. The cyclopropyl group at position 3 introduces a unique three-membered ring structure that affects the compound's spatial configuration and reactivity. This combination of substituents distinguishes 6-Bromo-3-cyclopropyl- triazolo[4,3-A]pyridine from other members of the triazolopyridine family .
Structural Representations
The compound's structure has been documented in both 2D and 3D representations, which provide complementary perspectives on its molecular configuration. These representations are essential for understanding the compound's spatial characteristics and potential interaction patterns.
The limited available data suggests that 6-Bromo-3-cyclopropyl- triazolo[4,3-A]pyridine can be synthesized with high efficiency. According to one source, a synthetic route for this compound has been reported with a reference yield of approximately 96.0%, indicating a highly efficient process . However, specific reaction conditions, reagents, and detailed procedures were not provided in the available search results.
General Synthesis Approaches for Triazolopyridines
The broader class of triazolo[4,3-a]pyridine derivatives can be synthesized through several established methods, which may be adaptable for the preparation of 6-Bromo-3-cyclopropyl- triazolo[4,3-A]pyridine with appropriate modifications.
One significant approach involves a one-pot synthesis method developed by Vadagaonkar et al., which uses 2-hydrazinopyridine and substituted aromatic aldehydes as starting materials. This method is described as mild, efficient, and operationally simple, operating at room temperature. The approach is characterized as functional group tolerant and atom-economic, providing access to various triazolopyridine derivatives .
Another relevant synthetic strategy involves copper(I)-catalyzed benzylation through direct C-H functionalization, as described by Lonka et al. This approach has been applied to various triazolopyridine derivatives, including those with bromine substituents at position 6, such as 6-Bromo-3-(1-phenyethyl)- triazolo[4,3-a]pyridine, which shares structural similarities with our target compound .
Biological Activities and Applications
Herbicidal Activities of Triazolopyridine Derivatives
The triazolopyridine scaffold has been associated with significant herbicidal activity in multiple studies. Liu et al. investigated 23 novel 1,2,4-triazolo[4,3-a]pyridine derivatives and found good herbicidal activity against various weeds including Echinochloa crusgalli (L.) Beauv., Setaria faberii, Digitaria sanguinalis (L.) Scop., Brassica juncea Coss., Amaranthus retroflexus L., and Eclipta prostrata L .
Particularly notable was the compound 8-chloro-3-(4-propylphenyl)- -triazolo[4,3-a]pyridine, which demonstrated high herbicidal activity and a broad spectrum against 22 test weeds. This compound showed approximately 50% inhibition at a dosage of 37.5 g a.i. ha⁻¹ while maintaining safety for corn, cotton, and rice at higher dosages (150 g a.i. ha⁻¹) .
Given the structural similarities between this compound and 6-Bromo-3-cyclopropyl- triazolo[4,3-A]pyridine, there is a possibility that our target compound may exhibit comparable herbicidal properties, though specific testing would be required to confirm this.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies provide valuable insights into how structural modifications affect biological activity. While specific SAR data for 6-Bromo-3-cyclopropyl- triazolo[4,3-A]pyridine is limited, relevant studies on related compounds offer potential correlations.
3D-QSAR Analysis of Triazolopyridine Derivatives
Liu et al. conducted a comparative molecular field analysis (3D-QSAR) on triazolopyridine derivatives to establish structure-activity relationships for herbicidal activity. Their research established contour models that help predict how structural modifications influence herbicidal efficacy .
These models potentially provide a framework for predicting the herbicidal activity of 6-Bromo-3-cyclopropyl- triazolo[4,3-A]pyridine based on its structural features. The bromine substituent at position 6 and the cyclopropyl group at position 3 would be expected to influence electronic distribution, lipophilicity, and steric properties, all of which could affect interactions with biological targets.
Physical and Chemical Properties
The physical and chemical properties of 6-Bromo-3-cyclopropyl- triazolo[4,3-A]pyridine determine its behavior in various environments and applications. These properties influence aspects such as solubility, stability, and reactivity.
Physical Properties
The available data on physical properties is limited, but the compound's molecular weight of 238.08 g/mol places it in a range typically associated with favorable drug-like properties. The presence of a bromine atom contributes significantly to this molecular weight and affects the compound's density and other physical characteristics .
Chemical Reactivity
The reactivity of 6-Bromo-3-cyclopropyl- triazolo[4,3-A]pyridine can be inferred from its structural features. The bromine substituent typically serves as a potential site for nucleophilic substitution reactions and can facilitate various transformations, including cross-coupling reactions. This makes the compound potentially valuable as an intermediate in the synthesis of more complex structures.
The cyclopropyl group, with its strained three-membered ring, introduces unique reactivity patterns and can participate in ring-opening reactions under specific conditions. The triazolopyridine core provides multiple nitrogen atoms that can serve as coordination sites for metals or participate in hydrogen bonding interactions.
Research Developments and Future Directions
The current research landscape for 6-Bromo-3-cyclopropyl- triazolo[4,3-A]pyridine offers opportunities for expanded investigation in several directions. These potential research areas build upon the established knowledge of triazolopyridine derivatives and could advance understanding of this specific compound.
Synthesis Optimization
Given the reported high yield (96.0%) for the synthesis of 6-Bromo-3-cyclopropyl- triazolo[4,3-A]pyridine , further research could focus on optimizing reaction conditions, exploring green chemistry approaches, and developing scalable production methods. The one-pot synthesis method described by Vadagaonkar et al. for triazolopyridine derivatives could potentially be adapted and optimized specifically for this compound .
Biological Evaluation
A systematic investigation of the biological activities of 6-Bromo-3-cyclopropyl- triazolo[4,3-A]pyridine represents a significant research opportunity. Based on the established herbicidal activities of related compounds, testing against various weed species would be particularly relevant. Additionally, evaluation for other biological activities such as antimicrobial, antifungal, or pharmaceutical applications could reveal unexpected properties.
Advanced Structure-Activity Relationship Studies
Building upon the 3D-QSAR studies conducted by Liu et al. on related compounds , detailed structure-activity relationship studies specifically incorporating 6-Bromo-3-cyclopropyl- triazolo[4,3-A]pyridine could advance understanding of how the bromine and cyclopropyl substituents influence biological activity. Such studies could guide further structural modifications to enhance potency or selectivity.
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